3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-16-15(10-13)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFMHYSMBPGRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of 5-Nitro-2-Aminothiophenol
The Hantzsch thiazole synthesis provides a reliable pathway for constructing the benzo[d]thiazole core. Starting with 5-nitro-2-aminothiophenol, cyclization with methyl iodide and carbon disulfide under basic conditions yields 2-methyl-5-nitrobenzo[d]thiazole (Scheme 1):
$$
\ce{5-Nitro-2-aminothiophenol + CH3I + CS2 ->[NaOH, EtOH][\Delta] 2-Methyl-5-nitrobenzo[d]thiazole + HI + H2S}
$$
Key Parameters :
- Solvent : Ethanol (anhydrous)
- Temperature : 80°C, 6 hours
- Yield : 74–78%
Subsequent reduction of the nitro group using hydrogen gas (1 atm) over palladium on carbon in ethanol affords 2-methylbenzo[d]thiazol-5-amine:
$$
\ce{2-Methyl-5-nitrobenzo[d]thiazole + H2 ->[Pd/C, EtOH] 2-Methylbenzo[d]thiazol-5-amine}
$$
Optimization Insights :
Method B: Direct Amination via Buchwald-Hartwig Coupling
An alternative route employs palladium-catalyzed C–N bond formation on 2-methylbenzo[d]thiazole-5-bromide:
$$
\ce{2-Methyl-5-bromobenzo[d]thiazole + NH3 ->[Pd2(dba)3, Xantphos][Cs2CO3, dioxane] 2-Methylbenzo[d]thiazol-5-amine}
$$
Comparative Data :
| Parameter | Method A (Cyclization) | Method B (Buchwald-Hartwig) |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 8 hours | 12 hours |
| Purification | Column chromatography | Recrystallization (EtOH) |
| Scalability | >100 g | <50 g |
Method A is favored for large-scale synthesis due to higher yields and simpler workup.
Synthesis of 3-(Ethylthio)Benzoic Acid
Nucleophilic Aromatic Substitution (SNAr)
3-Bromobenzoic acid undergoes substitution with sodium ethanethiolate in dimethylacetamide (DMAc) at 120°C:
$$
\ce{3-Bromobenzoic acid + NaSEt ->[DMAc][120°C] 3-(Ethylthio)benzoic acid + NaBr}
$$
Reaction Conditions :
Radical Thiol-Ene Coupling
A photochemical approach using 3-vinylbenzoic acid and ethanethiol under UV light (λ = 365 nm) offers regioselectivity:
$$
\ce{3-Vinylbenzoic acid + EtSH ->[AIBN][h\nu] 3-(Ethylthio)benzoic acid}
$$
Advantages :
Amide Bond Formation
Acyl Chloride Method
3-(Ethylthio)benzoic acid is converted to its acyl chloride using thionyl chloride:
$$
\ce{3-(Ethylthio)benzoic acid + SOCl2 ->[reflux][toluene] 3-(Ethylthio)benzoyl chloride + SO2 + HCl}
$$
Coupling with 2-methylbenzo[d]thiazol-5-amine in dichloromethane (DCM) with triethylamine (TEA) proceeds smoothly:
$$
\ce{3-(Ethylthio)benzoyl chloride + 2-Methylbenzo[d]thiazol-5-amine ->[TEA, DCM] Target + HCl}
$$
Yield : 71–75% after column chromatography (hexane/EtOAc 3:1)
Coupling Reagent-Assisted Synthesis
Employing HATU and DIPEA in DCM achieves superior efficiency:
$$
\ce{3-(Ethylthio)benzoic acid + HATU + DIPEA ->[DCM] Activated ester + 2-Methylbenzo[d]thiazol-5-amine -> Target}
$$
Optimized Parameters :
- Stoichiometry : 1:1:1.2 (acid:HATU:amine)
- Reaction Time : 2 hours at 25°C
- Yield : 86–89%
Comparative Analysis :
| Parameter | Acyl Chloride Method | HATU/DIPEA Method |
|---|---|---|
| Yield | 75% | 89% |
| Purity | 95% | 98% |
| Side Products | <5% (HCl salts) | <2% (urea) |
| Scalability | 50 g | 200 g |
Process Optimization and Characterization
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Properties:
- Molecular Formula: C₁₆H₁₄N₂OS₂
- Molecular Weight: 314.4 g/mol
- CAS Number: 898459-25-1
Synthesis Methodology:
The synthesis of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves several key steps:
- Formation of the Benzothiazole Ring: The initial step involves synthesizing the 2-methylbenzo[d]thiazole ring through cyclization of 2-aminothiophenol with acetic acid.
- Introduction of the Ethylthio Group: This is achieved via nucleophilic substitution using ethylthiol and a suitable leaving group.
- Formation of the Benzamide Core: The final step couples the 2-methylbenzo[d]thiazol-5-yl intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.
This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.
Anticancer Activity
Research has indicated that benzothiazole derivatives, including this compound, possess significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. For example, studies have shown that certain benzothiazole derivatives activate procaspase-3 to caspase-3, leading to programmed cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 10 | Procaspase-3 activation |
| 8k | MCF-7 | 10 | Procaspase-3 activation |
| This compound | Various | TBD | Apoptosis induction |
Neuroprotective Effects
The compound has also been studied for its potential as a monoamine oxidase (MAO) inhibitor. By inhibiting MAO enzymes, it prevents the degradation of neurotransmitters such as dopamine and serotonin, which may alleviate symptoms associated with neurodegenerative disorders like Parkinson's disease and Alzheimer's disease.
Therapeutic Potential
-
Alzheimer's Disease:
- Compounds containing benzothiazole cores have shown promising acetylcholinesterase inhibitory activity, which is crucial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain.
-
Antimicrobial Activity:
- Some studies suggest that derivatives of benzothiazole exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infectious diseases.
Case Studies and Research Findings
Numerous studies have documented the efficacy of benzothiazole derivatives in various biological assays:
- A study published in Advances in Basic and Applied Sciences highlighted the synthesis and biological evaluation of related compounds demonstrating significant anti-inflammatory and anthelmintic activities .
- Another research article focused on the design and synthesis of benzothiazole-based compounds as effective acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment .
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzamide Core
(a) N-(2-Methylbenzo[d]thiazol-5-yl)-3-(Pyridin-2-yloxy)Benzamide
- Structural Difference : Replaces the ethylthio group with a pyridin-2-yloxy (-O-C₅H₄N) moiety.
- However, the pyridine ring may reduce metabolic stability due to susceptibility to oxidation .
(b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-Difluorobenzamide
- Structural Difference : Uses a simpler thiazole ring (vs. benzo[d]thiazole) with chlorine and fluorine substituents.
- The absence of the benzo[d]thiazole system may reduce π-π stacking interactions, altering pharmacokinetic profiles .
(c) N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-Nitrobenzamide
- Structural Difference: Incorporates a nitro (-NO₂) group on the benzamide and a 4-methylbenzyl substituent on the thiazole.
- Implications: The nitro group enhances polarity and may confer antimicrobial activity, as seen in structurally related nitrobenzamides .
Variations in Heterocyclic Systems
(a) N-((1-Benzyl-1H-1,2,3-triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]thiazol-2-yl)-2-Nitrobenzamides
- Structural Difference : Integrates a triazole ring via click chemistry, linking the benzamide and benzo[d]thiazole units.
- Implications : The triazole moiety enhances rigidity and may improve solubility due to hydrogen-bonding capacity. However, the nitro group could increase cytotoxicity risks, as observed in antimicrobial assays .
(b) 4-(Dimethylamino)-N-{1-[3-Methyl-1-(3-Methylphenyl)-1H-Pyrazolo[3,4-d][1,3]thiazol-5-yl]Piperidin-4-yl}Benzamide
- Structural Difference : Replaces benzo[d]thiazole with a pyrazolo-thiazole hybrid and adds a piperidinyl group.
Biological Activity
3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, with the CAS number 898459-25-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.4 g/mol. Its structure features a benzamide core substituted with an ethylthio group and a 2-methylbenzo[d]thiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 898459-25-1 |
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are significant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that this compound can inhibit AChE activity effectively, making it a candidate for further development in treating cognitive disorders .
- Antitumor Activity : Preliminary studies indicate that derivatives of benzothiazole, including this compound, exhibit antitumor properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines in both 2D and 3D assays . The IC50 values for related compounds suggest promising antitumor activity, warranting further investigation into their mechanisms and efficacy.
- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with benzothiazole derivatives. The specific interactions of this compound with bacterial cell walls or enzymes may contribute to its effectiveness against certain pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to or including this compound:
- Study on AChE Inhibition : A recent study evaluated various benzamide derivatives for their ability to inhibit AChE, establishing IC50 values ranging from 0.056 to 2.57 μM. Compounds similar to this compound were noted for their competitive inhibition against AChE .
- Antitumor Activity Assessment : In vitro tests on related compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF7 and HCC827. The IC50 values were notably lower in 2D assays compared to 3D assays, highlighting the need for more complex models in evaluating drug efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, and how is structural purity ensured?
- Methodology : The compound is synthesized via a two-step process:
Thiazole ring formation : React 2-methylbenzo[d]thiazol-5-amine with α-haloketones or thiourea under acidic/basic conditions to form the thiazole core .
Benzamide coupling : React the thiazole intermediate with 3-(ethylthio)benzoyl chloride in dichloromethane or chloroform, using triethylamine as a base to neutralize HCl byproducts .
- Purity Validation : Post-synthesis purification via column chromatography or recrystallization, followed by characterization using H/C NMR, IR spectroscopy, and elemental analysis to confirm stoichiometry .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should researchers prioritize?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for the ethylthio group (δ ~2.6 ppm for SCHCH), benzamide carbonyl (δ ~168 ppm in C NMR), and thiazole protons (δ 7.2–8.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] and fragmentation patterns to validate the structure.
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm) and thiazole C=N absorption (~1550 cm) .
Q. What initial biological screening assays are recommended to explore its bioactivity?
- Approach : Prioritize antimicrobial (e.g., MIC against Staphylococcus aureus), anticancer (NCI-60 cell line panel), and anti-inflammatory (COX-2 inhibition) assays. Use dose-response curves (IC/EC) and compare with structurally similar thiazole derivatives (e.g., methylthio analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for the ethylthio substituent?
- Strategies :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group during substitution .
- Catalyst Screening : Evaluate Cu(I)- or Pd-based catalysts for cross-coupling reactions involving ethylthio groups .
- Temperature Control : Maintain <60°C during benzamide coupling to minimize side reactions like hydrolysis .
Q. How should researchers address contradictions in biological activity data across different studies?
- Resolution Framework :
Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce inter-lab variability .
Structural Confirmation : Re-validate compound purity and stereochemistry, as impurities (e.g., methylthio byproducts) may skew results .
Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to compare binding modes with targets like PFOR enzyme or kinase domains .
Q. What computational methods are effective in predicting binding affinity and metabolic stability?
- Tools :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
- Density Functional Theory (DFT) : Calculate electron distribution at the ethylthio group to assess its impact on lipophilicity (logP) and membrane permeability .
Q. How does the ethylthio group influence structure-activity relationships (SAR) compared to methylthio or phenylthio analogs?
- SAR Insights :
- Lipophilicity : Ethylthio (logP ~3.2) increases membrane permeability vs. methylthio (logP ~2.8) but reduces solubility .
- Steric Effects : The ethyl chain may hinder binding in sterically constrained pockets (e.g., ATP-binding sites), reducing potency compared to smaller substituents .
Q. What are the best practices for resolving analytical challenges, such as co-eluting impurities in HPLC?
- Solutions :
- Gradient Elution : Use C18 columns with acetonitrile/water gradients (5–95% over 20 min) to separate ethylthio derivatives from methylthio contaminants .
- Mass-Directed Purification : Couple HPLC with MS detection to isolate ions specific to the target compound (m/z ~343 for [M+H]) .
Methodological Notes
- Key References : Synthesis and characterization protocols from peer-reviewed studies , biological assays , and computational tools were prioritized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
